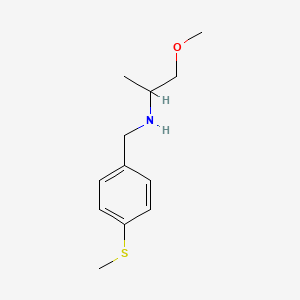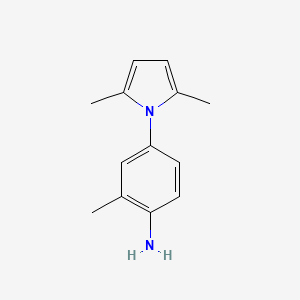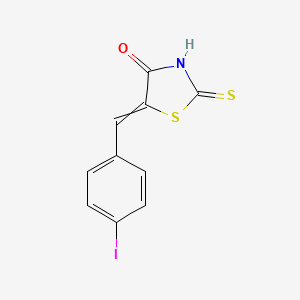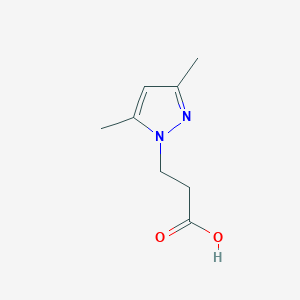
3-Fluoro-2-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
3-Fluoro-2-(trifluoromethyl)benzoyl chloride: is an organic compound with the chemical formula C8H3ClF4O . It is a colorless to light yellow liquid used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is particularly noted for its role in the preparation of intermediates required for the synthesis of various pyrazolo[1,5-a]pyrimidines .
Safety and Hazards
3-Fluoro-2-(trifluoromethyl)benzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
The specific interactions between 3-Fluoro-2-(trifluoromethyl)benzoyl chloride and its targets are not well-documented. It’s known that benzoyl chloride compounds can act as acylating agents, introducing an acyl group into a substance. This could potentially alter the function or activity of the target molecule .
Biochemical Pathways
It has been used in the synthesis of c-2 and c-3 substituted pyrazolo[1,5-a]pyrimidines , which suggests it may play a role in modifying pyrimidine metabolism or signaling.
Result of Action
Given its use in the synthesis of biologically active compounds , it may have a variety of potential effects depending on the specific context and targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, benzoyl chlorides are typically stable under normal conditions but can react vigorously with water, producing hydrochloric acid . Therefore, careful handling and storage are required to maintain its stability .
Analyse Biochimique
Biochemical Properties
3-Fluoro-2-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of novel ketoamide-based inhibitors. It interacts with enzymes such as cathepsin S, which is involved in various cellular processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular processes, such as reduced protein degradation or altered signal transduction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride . The reaction is carried out under reflux conditions at 80°C for about 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 3-fluoro-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-fluoro-2-(trifluoromethyl)benzoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is used as a key intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, it is used to synthesize compounds that can act as enzyme inhibitors, particularly targeting proteases .
Medicine: The compound is involved in the development of pharmaceuticals, including potential drugs for treating various diseases by inhibiting specific enzymes .
Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. This combination enhances its reactivity and specificity in chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWMGBNKQOJFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379218 | |
| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-82-0 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)
![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)



![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)
